molecular formula C11H9FN2O B2499037 6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol CAS No. 2138169-43-2

6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol

Cat. No. B2499037
M. Wt: 204.204
InChI Key: GHQGIZZPRCHVPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol and related compounds involves several steps, including the attachment of indole and tetramethyl tetrahydro-naphthalene groups to the benzimidazole ring. These compounds have been synthesized to explore their potential as antioxidants, showcasing superoxide anion scavenging activity better than superoxide dismutase (SOD) in some cases (Ateş-Alagöz, Kuş, & Çoban, 2005).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those with fluoro and methyl substitutions, exhibits variations in planarity and the ability to form hydrogen bonding patterns. These structural characteristics are crucial for their interaction with biological targets and their overall chemical behavior. The deviations in planarity and the presence of hydrogen bonds significantly influence their chemical properties and interactions (Hranjec et al., 2010).

Chemical Reactions and Properties

Fluoroimidazoles, including derivatives like 6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol, have been studied for their reactivity and potential as antiviral agents. Their interaction with nucleophiles and the ability to undergo nucleophilic aromatic substitution reactions highlight their versatile chemical properties and potential for further chemical modifications (De Cercq & Luczak, 1975).

Physical Properties Analysis

The physical properties of benzimidazole derivatives are significantly influenced by their molecular structure. These compounds exhibit strong fluorescence emissions, which vary with their specific structural modifications. Thermogravimetric analysis and cyclic voltammetry studies provide insights into their stability and electrochemical properties, contributing to a comprehensive understanding of their physical characteristics (Subrayan & Rasmussen, 1997).

Chemical Properties Analysis

The chemical properties of 6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol derivatives are characterized by their interactions with other molecules and their reactions under various conditions. Their ability to participate in hydrogen bonding and their reactivity towards different nucleophiles underpin their utility in synthesizing novel compounds with potential biological activities. The versatility in their chemical reactions enables the exploration of these compounds for various applications, excluding those related to pharmacological uses (Saeed et al., 2010).

Scientific Research Applications

Antioxidant Properties

6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol has been investigated for its antioxidant properties. A study by Ateş-Alagöz et al. (2005) synthesized derivatives of this compound and tested them for in vitro antioxidant activity. The findings revealed that these compounds exhibited significant superoxide anion scavenging activity, with certain derivatives showing stronger inhibitory effects on superoxide anion formation compared to superoxide dismutase (SOD) (Ateş-Alagöz, Kuş, & Çoban, 2005).

Anticancer Activity

The compound has also been evaluated for its potential in cancer treatment. Galayev et al. (2015) synthesized 7-hydroxy-8-methyl-coumarins with indole and other moieties, including 6-fluoro-1H-indol-2-yl. One of these compounds demonstrated high antimitotic activity and sensitivity towards Non-Small Cell Lung Cancer cell lines (Galayev, Garazd, Garazd, & Lesyk, 2015).

Synthesis and Structural Studies

Research has also focused on the synthesis and structural analysis of related benzimidazole derivatives. Hranjec et al. (2010) described the synthesis and biological evaluation of new benzimidazole derivatives, including non-fused fluoro derivatives. These compounds exhibited planar aromatic surfaces capable of intercalating into double-stranded DNA, and they showed pronounced antiproliferative activity on various tumor cell lines (Hranjec, Pavlović, Marjanović, Kralj, & Karminski-Zamola, 2010).

Development of Radiotracers

The compound has been explored in the field of radiotracer development. Ohkubo et al. (2021) investigated the automated radiosynthesis of radiotracers, including those containing 3-fluoro-2-hydroxypropyl moieties. These radiotracers are used for imaging various pathologies, demonstrating the utility of fluorinated compounds in diagnostic imaging (Ohkubo, Kurihara, Ogawa, Nengaki, Fujinaga, Mori, Kumata, Hanyu, Furutsuka, Hashimoto, Kawamura, & Zhang, 2021).

properties

IUPAC Name

6-fluoro-4-methylimidazo[1,2-a]indol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-11(15)8-6-7(12)2-3-9(8)14-5-4-13-10(11)14/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQGIZZPRCHVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)F)N3C1=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol

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